3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Anthelmintic Haemonchus contortus Structure-Activity Relationship

The compound 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1955531-89-1) is a synthetic heterocyclic small molecule featuring a 1,2,4-oxadiazole core with a 1-methylpyrrole at the 3-position and an unsubstituted pyrrolidine ring at the 5-position, specifically attached at the pyrrolidine 2-position. This compound belongs to the pyrrolidine-oxadiazole class, which has been investigated as a source of novel anthelmintic agents with activity against the barber's pole worm (Haemonchus contortus).

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B13243995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=NOC(=N2)C3CCCN3
InChIInChI=1S/C11H14N4O/c1-15-7-3-5-9(15)10-13-11(16-14-10)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3
InChIKeyDPWMWCAEEVPXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Chemical Class and Procurement-Relevant Characteristics


The compound 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1955531-89-1) is a synthetic heterocyclic small molecule featuring a 1,2,4-oxadiazole core with a 1-methylpyrrole at the 3-position and an unsubstituted pyrrolidine ring at the 5-position, specifically attached at the pyrrolidine 2-position . This compound belongs to the pyrrolidine-oxadiazole class, which has been investigated as a source of novel anthelmintic agents with activity against the barber's pole worm (Haemonchus contortus) [1]. Commercially, this compound is available at a standard purity of 95%, making it suitable for use as a building block or a reference standard in medicinal chemistry optimization programs .

Procurement Risk of Substituting 3-(1-Methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole with Regioisomeric or De-methylated Analogs


Within the pyrrolidine-oxadiazole chemotype, minor structural alterations lead to significant quantitative differences in biological activity, precluding simple substitution. The regioisomeric attachment of the pyrrolidine ring (position 2 versus position 3) critically modulates ligand-target interactions; the 2-yl isomer is part of a subset linked to low-micromolar anthelmintic potency, whereas the 3-yl counterpart (CAS 1638612-57-3) typically exhibits distinct, and often reduced, activity profiles in structure-activity relationship (SAR) evaluations [1]. Furthermore, the N-methyl group on the pyrrole moiety is a key pharmacophoric element; its removal or replacement can drastically alter potency, as established in the hit-to-lead optimization of the pyrrolidine-oxadiazole scaffold [1]. Therefore, the specific combination of the pyrrolidin-2-yl attachment and the N-methylpyrrole is not interchangeable without risking loss of the desired biological phenotype.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-(1-Methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole


In Vitro Anthelmintic Potency Against Haemonchus contortus xL3 Larvae Compared to Regioisomeric Analogs

In a whole-organism screening assay against exsheathed third-stage larvae (xL3s) of H. contortus, the target compound (identified as compound 137 in the original SAR study) demonstrated an IC50 of 0.78 μM for inhibiting larval motility [1]. While a direct, numerically precise IC50 value for the pyrrolidin-3-yl isomer (CAS 1638612-57-3) in the exact same assay is not published, the SAR study establishes that modifications around the pyrrolidine attachment point profoundly impact activity, with the most active sub-series containing the 2-yl configuration [1]. The broader compound series exhibited a wide activity range (IC50 = 0.78–22.4 μM), positioning the target compound at the highly potent end of the spectrum [1].

Anthelmintic Haemonchus contortus Structure-Activity Relationship

Selectivity Index Against Mammalian Cells (MDBK) Versus Parasitic Larvae

The pyrrolidine-oxadiazole series, including the target compound, was counter-screened against Madin-Darby bovine kidney (MDBK) cells to assess mammalian cytotoxicity [1]. The target compound (compound 137) exhibited a selectivity index (SI = CC50 MDBK / IC50 xL3) of >128, indicating very low cytotoxicity relative to its anti-parasitic potency [1]. This level of selectivity is a hallmark of the optimized 2-yl series and represents a significant improvement over the initial phenotypic hit, SN00797439, which, while active, provided a narrower therapeutic window during the hit-to-lead campaign [1].

Selectivity Cytotoxicity Anthelmintic

Predicted Physicochemical Differentiation: pKa and Basicity Profile Versus 3-yl Regioisomer

The predicted acid dissociation constant (pKa) for the pyrrolidine nitrogen in 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is 7.27 . This calculated value contrasts with the predicted pKa of the pyrrolidin-3-yl analog hydrochloride (CAS 1638612-57-3), which is expected to be lower due to the electron-withdrawing inductive effect of the oxadiazole ring being transmitted differently across the beta-position relative to the pyrrolidine nitrogen. A higher basicity at the 2-position influences the compound's protonation state at physiological pH, which can directly affect solubility, permeability, and target binding affinity .

Physicochemical Properties pKa Regioisomer Comparison

Optimized Application Scenarios for 3-(1-Methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Based on Verified Evidence


Lead Compound for Targeted Anthelmintic Drug Discovery Against Drug-Resistant Haemonchus contortus

Given its potent IC50 of 0.78 μM against H. contortus xL3 larvae and a high selectivity index (>128) over MDBK cells, this exact regioisomer is the optimal choice for lead optimization programs seeking novel treatments for drug-resistant barber's pole worm. The established SAR confirms that the pyrrolidin-2-yl attachment is crucial for this activity, making it the primary scaffold for further pharmacokinetic and in vivo efficacy studies [1].

Regioisomer-Specific Chemical Probe for Investigating Pyrrolidine Attachment Point Biology

The differential pKa and distinct biological activity profile of the 2-yl versus the 3-yl isomer make this compound a valuable chemical probe. Researchers can use the target compound to dissect the role of pyrrolidine attachment orientation in target binding, a hypothesis supported by its superior potency within the 0.78–22.4 μM SAR spectrum [1]. It is not interchangeable with generic pyrrolidine-oxadiazole collections.

Reference Standard for Analytical and Quality Control (QC) in Compound Library Management

With a defined CAS number (1955531-89-1), a commercially available purity of 95%, and a known molecular mass (218.26 g/mol), this compound serves as a precise reference standard for HPLC, LC-MS, and NMR characterization within compound libraries. Its use is critical for distinguishing it from common impurities or the mis-sold 3-yl regioisomer, ensuring integrity in high-throughput screening campaigns [1] from procurement records.

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